molecular formula C6H3CsF4N2O2 B8086961 Pyrazolyltetrafluoropriopionic acid Cs salt

Pyrazolyltetrafluoropriopionic acid Cs salt

Cat. No.: B8086961
M. Wt: 344.00 g/mol
InChI Key: PQRCQLLAPDXWDX-UHFFFAOYSA-M
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Description

Pyrazolyltetrafluoropriopionic acid Cs salt is a chemical compound with the molecular formula C6H3CsF4N2O2. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, and is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolyltetrafluoropriopionic acid Cs salt typically involves the reaction of pyrazole with tetrafluoropropionic acid in the presence of cesium carbonate (Cs2CO3) as a base. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Pyrazolyltetrafluoropriopionic acid Cs salt can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyrazolyltetrafluoropriopionic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at different positions on the pyrazole ring, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various pyrazolyl derivatives, which can be further modified for specific applications.

Scientific Research Applications

Pyrazolyltetrafluoropriopionic acid Cs salt has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorinated pyrazoles on biological systems.

  • Industry: The compound is used in the chemical industry for the synthesis of various fluorinated organic compounds.

Mechanism of Action

Pyrazolyltetrafluoropriopionic acid Cs salt is similar to other fluorinated pyrazole derivatives, such as Imidazolyltetrafluoropropionic acid Cs salt and Benzimidazolyltetrafluoropropionic acid Cs salt. it is unique in its specific structure and properties, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

Comparison with Similar Compounds

  • Imidazolyltetrafluoropropionic acid Cs salt

  • Benzimidazolyltetrafluoropropionic acid Cs salt

  • Phenylsulfanyltetrafluoropropionic acid Cs salt

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Properties

IUPAC Name

cesium;2,2,3,3-tetrafluoro-3-pyrazol-1-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2O2.Cs/c7-5(8,4(13)14)6(9,10)12-3-1-2-11-12;/h1-3H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRCQLLAPDXWDX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(C(C(=O)[O-])(F)F)(F)F.[Cs+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3CsF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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